2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a 1H-1,2,4-triazol-1-yl group
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
This compound interacts with its target by forming hydrogen bonds . This interaction leads to the inhibition of the aromatase enzyme, thereby disrupting the synthesis of estrogens .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which can have various downstream effects depending on the physiological context .
Result of Action
The primary result of the action of this compound is the inhibition of the aromatase enzyme . This leads to a decrease in estrogen levels, which can have various effects at the molecular and cellular levels, depending on the context .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine are not fully understood yet. It is known that triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes . This interaction could potentially influence various biochemical reactions.
Cellular Effects
The specific cellular effects of this compound are currently unknown. Some triazole derivatives have shown inhibitory activities against cancer cell lines . These compounds may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is known that triazole derivatives can bind to the iron in the heme moiety of CYP-450 enzymes . This binding could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-substituted pyrimidine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.
Scientific Research Applications
2-Cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole-containing compound with potential anticancer properties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with promising anticancer activity.
(E)-2-(4-(1H-1,2,4-triazol-1-yl)styryl)-4-(alkyl/arylmethyleneoxy)quinazoline: A triazole-containing compound with potential biological activities.
Uniqueness
2-Cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to the presence of both a cyclopropyl group and a triazole ring, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, binding affinity, and specificity for its molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
2-cyclopropyl-4-(1,2,4-triazol-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-2-7(1)9-11-4-3-8(13-9)14-6-10-5-12-14/h3-7H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDDXFOUMBWKOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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